molecular formula C11H11NOS2 B2570771 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1797081-97-0

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2570771
CAS No.: 1797081-97-0
M. Wt: 237.34
InChI Key: QDTMUNNGDDTELI-UHFFFAOYSA-N
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Description

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide is a heterocyclic compound featuring a thiophene ring. Thiophene derivatives are known for their high resonance energy, electrophilic reactivity, and high π-electron density . These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene derivatives with acetamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s high π-electron density and electrophilic reactivity enable it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its specific structure, which combines two thiophene rings with an acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-thiophen-3-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c13-11(5-9-1-3-14-7-9)12-6-10-2-4-15-8-10/h1-4,7-8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTMUNNGDDTELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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